(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Natamycin is primarily produced through fermentation. The bacterium Streptomyces natalensis or Streptomyces gilvosporeus is cultured in a medium containing a carbon source and a fermentable nitrogen source . The fermentation process is carefully controlled to optimize the yield of natamycin.
Industrial Production Methods: On an industrial scale, natamycin is produced by fermenting the culture of Streptomyces natalensis or Streptomyces gilvosporeus. The fermentation broth is then processed to extract and purify natamycin. This involves steps such as filtration, concentration, and drying . An extraction-free method has also been developed, which involves directly drying, puffing, and crushing the mycelia of natamycin production strains .
Chemical Reactions Analysis
Types of Reactions: Natamycin undergoes various chemical reactions, including hydrolysis and binding reactions. It is known to destabilize at low pH values, leading to the formation of mycosamine due to the hydrolysis of the glycosidic bond .
Common Reagents and Conditions: Natamycin interacts with sterols, particularly ergosterol, in fungal cell membranes. This interaction is crucial for its antifungal activity .
Major Products Formed: The primary product formed from the hydrolysis of natamycin is mycosamine .
Scientific Research Applications
Natamycin has a wide range of applications in scientific research:
Chemistry: It is studied for its unique chemical properties and interactions with sterols.
Biology: Natamycin is used to study fungal cell membrane structures and functions.
Mechanism of Action
Natamycin exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding prevents ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission, ultimately inhibiting fungal growth . Unlike other polyene antibiotics, natamycin does not significantly alter membrane permeability .
Comparison with Similar Compounds
- Amphotericin B
- Nystatin
- Pimaricin
Natamycin’s unique binding mechanism and its effectiveness as a food preservative and antifungal agent highlight its importance in both medical and industrial applications.
Properties
Like other polyene antibiotics, Natamycin inhibits fungal growth by binding to sterols. Specifically, Natamycin binds to ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission. This differs from the mechanism of most other polyene antibiotics, which tend to work by altering fungal membrane permeability instead. | |
CAS No. |
52882-37-8 |
Molecular Formula |
C33H47O13N C33H47NO13 |
Molecular Weight |
665.7 g/mol |
IUPAC Name |
(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid |
InChI |
InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/t18?,19?,20?,21?,22?,23?,24?,25?,27?,28?,29?,30?,32?,33-/m1/s1 |
InChI Key |
NCXMLFZGDNKEPB-SUGHSYGTSA-N |
Isomeric SMILES |
CC1CC=CC=CC=CC=CC(CC2C(C(C[C@](O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Canonical SMILES |
CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
melting_point |
290 °C |
physical_description |
White to creamy-white crystalline powder |
solubility |
2.78e-01 g/L |
Origin of Product |
United States |
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